2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride

Description

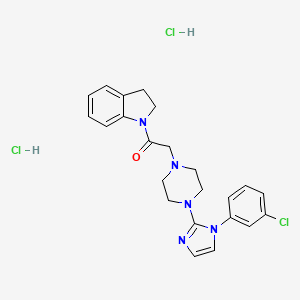

2-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride is a complex heterocyclic compound featuring a 3-chlorophenyl-substituted imidazole core, a piperazine linker, and an indolin-1-yl ethanone moiety. Its dihydrochloride salt form enhances solubility, making it suitable for pharmacological applications.

Key structural attributes:

- Imidazole core: Known for metal-binding and hydrogen-bonding capabilities, critical for enzyme inhibition.

- Piperazine linker: Enhances conformational flexibility and pharmacokinetic properties.

- 3-Chlorophenyl group: May improve lipophilicity and target binding affinity compared to non-halogenated analogs.

- Indolinone moiety: Contributes to π-π stacking interactions and metabolic stability.

Properties

IUPAC Name |

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O.2ClH/c24-19-5-3-6-20(16-19)28-11-9-25-23(28)27-14-12-26(13-15-27)17-22(30)29-10-8-18-4-1-2-7-21(18)29;;/h1-7,9,11,16H,8,10,12-15,17H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBOAWNDGFMYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=NC=CN4C5=CC(=CC=C5)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules from the provided evidence, focusing on core features, substituents, and synthesis methodologies:

Key Structural and Functional Differences

Chlorophenyl Substitution: The target compound’s 3-chlorophenyl group differs from the 2,4-dichlorophenyl in and .

Piperazine Linker :

- The piperazine moiety in the target compound and ’s ketoconazole analog enhances solubility and bioavailability compared to simpler imidazole derivatives (e.g., ) .

Heterocyclic Core :

- The imidazole-piperazine core in the target compound contrasts with the triazole-imidazole () and benzimidazole-pyridine () systems. Triazoles generally exhibit higher metabolic stability, while benzimidazoles are bulkier, affecting membrane permeability .

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step functionalization of imidazole and piperazine, similar to . By contrast, ’s one-pot synthesis using CAN offers higher efficiency .

Pharmacological Implications

- Antifungal Potential: Structural similarities to ketoconazole () suggest the target compound may inhibit cytochrome P450 enzymes or ergosterol biosynthesis. However, the indolinone group could reduce hepatotoxicity compared to dioxolane-containing analogs .

- Selectivity : The 3-chlorophenyl group may confer target specificity over 2,4-dichlorophenyl derivatives (), which are broader-spectrum but more toxic .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Imidazole-piperazine coupling | EDCI, HOBt, DMF, 0–5°C, 12 hr | 65–70 | NMR (δ 7.2–7.5 ppm for aromatic protons) |

| Ethanone functionalization | K2CO3, acetone, reflux, 6 hr | 55–60 | MS (m/z 450.2 [M+H]+) |

| Salt formation | HCl (g), ethanol, RT | >90 | XRPD for crystallinity |

How can researchers resolve contradictions in spectral data during structural validation?

Advanced Question

Discrepancies in NMR or mass spectra often arise from impurities, tautomerism, or salt effects. Methodological approaches include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by piperazine ring flexibility or imidazole tautomerism .

- High-resolution MS : Confirm molecular ion clusters (e.g., [M+H]+, [M+2H]²⁺) to distinguish dihydrochloride from free base forms .

- Control experiments : Compare intermediates’ spectra to isolate artifacts (e.g., residual solvents in DMF reactions) .

What strategies optimize the yield of the final dihydrochloride salt?

Advanced Question

Yield optimization requires balancing reaction kinetics and purification:

- Temperature control : Low temperatures (0–5°C) during imidazole coupling minimize side reactions .

- Counterion screening : Test alternative acids (e.g., H2SO4, citric acid) if HCl causes precipitation issues .

- Crystallization : Use ethanol/water mixtures for controlled salt crystallization, monitored via DSC to confirm polymorph stability .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Question

SAR studies should focus on modifying the imidazole, piperazine, and indolinyl moieties:

- Imidazole substitutions : Replace 3-chlorophenyl with electron-withdrawing groups (e.g., -CF3) to assess receptor binding affinity .

- Piperazine ring modifications : Introduce methyl or ethyl groups to evaluate steric effects on target engagement .

- Biological assays : Use receptor binding assays (e.g., GPCR panels) and cellular viability tests to correlate structural changes with activity .

Q. Table 2: Example SAR Modifications

What methodologies identify the compound’s primary biological targets?

Advanced Question

Target identification involves:

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding to histamine receptors (H1/H4) or kinases .

- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .

- Knockout models : CRISPR-Cas9 knockout of candidate receptors (e.g., H4R) to validate functional dependency .

How should researchers address solubility challenges in in vitro assays?

Basic Question

The dihydrochloride form improves aqueous solubility (~5 mg/mL in PBS). For further optimization:

- Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to maintain bioactivity .

- pH adjustment : Test buffered solutions (pH 4–7) to prevent precipitation .

- Dynamic light scattering (DLS) : Monitor particle size to ensure nanoaggregates do not form .

What analytical techniques validate purity and stability under storage conditions?

Basic Question

- HPLC-UV/ELSD : Monitor degradation products (e.g., hydrolyzed imidazole) with C18 columns (ACN/water + 0.1% TFA) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; ≤2% degradation indicates shelf-stability .

- Karl Fischer titration : Ensure moisture content <1% to prevent HCl dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.